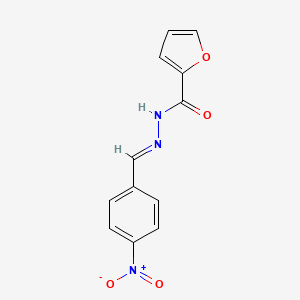

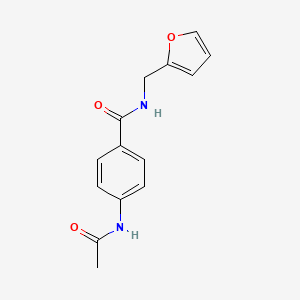

![molecular formula C18H16N4O2 B5502384 5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline" is a compound involved in various chemical syntheses and studies due to its unique molecular structure and properties. It serves as a key intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of compounds related to this compound has been reported in various studies. For example, Sokol et al. (2003) synthesized complexes of this compound with transition metals like chromium(III), iron(III), and copper(II) (Sokol et al., 2003). Another approach involves the formation of triazolo isoquinolines from 2-alkynylbenzaldehydes through a domino reaction under metal-free conditions (Arigela et al., 2013).

Molecular Structure Analysis

The crystal and molecular structures of compounds similar to this compound have been determined in various studies. For example, the study by Kant et al. (2014) used single-crystal X-ray diffraction for structural analysis (Kant et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclocondensation and reactions with aldehydes, as shown in the research by Prauda and Reiter (2003) (Prauda & Reiter, 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, have been analyzed in several studies. Glushkov et al. (2008) described the preparation of triazolo[3,4-a]isoquinolinium salts and their physical properties (Glushkov et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are often studied in the context of their synthesis and potential applications. The research by Boyd et al. (1978) explored ene-type reactions involving transfer of acyl groups, highlighting the reactivity of these compounds (Boyd et al., 1978).

科学的研究の応用

Synthesis Techniques

The compound has been involved in various synthesis techniques. Arigela et al. (2013) describe syntheses of triazolo isoquinolines from 2-alkynylbenzaldehydes using a metal-free process, highlighting the versatility of these compounds in organic chemistry (Arigela, Samala, Mahar, Shukla, & Kundu, 2013). Additionally, Sokol et al. (2003) synthesized various complexes of transition metals using a similar compound, revealing its utility in creating metal complexes (Sokol, Davydov, Pervushina, Merkur’eva, Sergienko, & Shklyaev, 2003).

Antimicrobial Studies

Mukhtar et al. (2022) conducted studies on new chalcones incorporating the isoquinoline moiety, showing the potential of these compounds in antimicrobial applications (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022). Their findings indicate the broader implications of isoquinoline derivatives in the field of medicinal chemistry.

Catalytic and Organic Reactions

The utility of the compound extends to catalytic and other organic reactions. Fossey and Richards (2004) demonstrated the synthesis of NCN pincer complexes, which have significant applications in catalysis (Fossey & Richards, 2004). Moreover, Glushkov et al. (2008) explored the synthesis of triazolo[3,4-a]isoquinolinium salts, underlining the compound's role in the development of N-heterocyclic carbenes (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).

Pharmaceutical Applications

The compound has also been investigated for potential pharmaceutical applications. For instance, Sartori, Consonni, and Omodei-sale (1981) synthesized 14 C-labelled triazolo isoquinoline compounds, highlighting their use as antifertility agents (Sartori, Consonni, & Omodei-sale, 1981).

作用機序

Safety and Hazards

特性

IUPAC Name |

5,5-dimethyl-3-(2-nitrophenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-18(2)11-12-7-3-4-8-13(12)16-19-20-17(21(16)18)14-9-5-6-10-15(14)22(23)24/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRKHATYXVKTCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

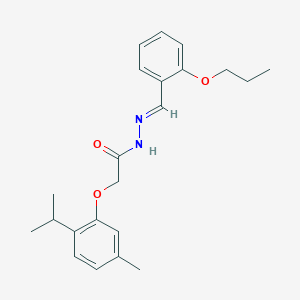

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

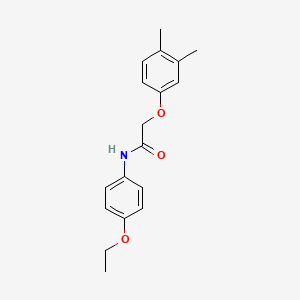

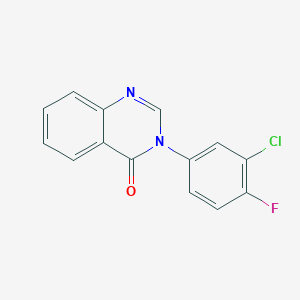

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

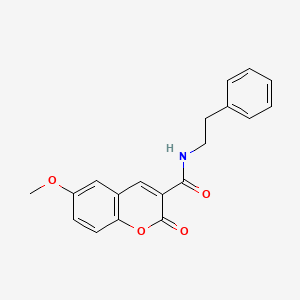

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

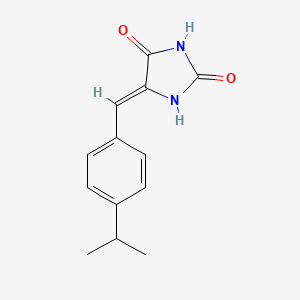

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)